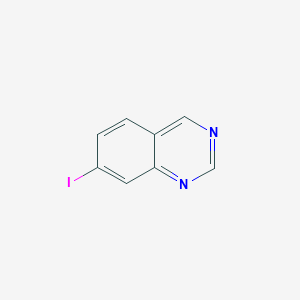

7-碘喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Iodoquinazoline-2,4(1H,3H)-dione is a compound used for laboratory research purposes . It has a molecular weight of 288.04 .

Synthesis Analysis

Quinazoline and quinazolinone derivatives, which include 7-Iodoquinazoline, are synthesized using various methods due to their broad spectrum of biological activities . These compounds are of great interest in organic synthesis and medicinal chemistry fields .Molecular Structure Analysis

The molecular structure of 7-Iodoquinazoline-2,4(1H,3H)-dione is represented by the Inchi Code 1S/C8H5IN2O2/c9-4-1-2-5-6 (3-4)10-8 (13)11-7 (5)12/h1-3H, (H2,10,11,12,13) .Chemical Reactions Analysis

Quinazoline, a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring, is a key component of 7-Iodoquinazoline. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring . The marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Physical And Chemical Properties Analysis

7-Iodoquinazoline-2,4(1H,3H)-dione is a solid substance that should be stored in a refrigerator .科学研究应用

Anticancer Research

Application Summary

7-Iodoquinazoline derivatives have been studied for their potential as anticancer agents . Specifically, they have been evaluated as dual inhibitors of EGFRWT and EGFRT790M .

Methods of Application

In the study, fifteen new iodoquinazoline derivatives were designed according to the structural requirements of receptors . The cytotoxicity of these compounds was evaluated against MCF-7, A549, HCT116, and HepG2 cell lines using the MTT assay . The compounds were also assessed for their EGFRWT and EGFRT790M inhibitory activities .

Results and Outcomes

Compounds 18, 17, and 14b showed the highest anticancer effects with IC50 values ranging from 5.11 to 7.03 μM against HepG2, MCF-7, HCT116, and A549 cell lines . These compounds also demonstrated low toxicity against VERO normal cells with IC50 values increasing from 43.44 to 52.11 μM . In addition, compounds 10, 13, 14b, 16, and 18 excellently inhibited VEGFR-2 activity with IC50 ranging from 0.17 to 0.50 μM . Moreover, compounds 18, 17, 14b, and 16 remarkably inhibited EGFRT790M activity with IC50 values ranging from 0.25 to 0.40 μM .

Antimicrobial Research

Application Summary

7-Iodoquinazoline derivatives have also been studied for their potential as antimicrobial agents .

Methods of Application

In the study, a series of novel substituted iodoquinazoline derivatives were screened for their antimicrobial activity . The compounds were tested against various microorganisms including gram-negative bacteria E. coli, and gram-positive bacteria S. aureus, B. subtilis, as well as fungi S. Cerevisiae, and C. albicans .

Results and Outcomes

The study found that compounds 15 and 16 showed remarkable activity towards the gram-negative bacteria E. coli . Additionally, compounds 14, 15, and 17 showed potent activity against S. aureus, B. subtilis, S. Cerevisiae, and C. albicans .

安全和危害

The safety information for 7-Iodoquinazoline-2,4(1H,3H)-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

未来方向

Research on iodoquinazoline derivatives, including 7-Iodoquinazoline, is ongoing, with a focus on their potential as anticancer agents . These compounds are being evaluated as dual inhibitors of EGFRWT and EGFRT790M . The new derivatives are designed according to the target of structural requirements of receptors .

属性

IUPAC Name |

7-iodoquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVMHCJFWOFIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinazoline | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2663437.png)

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)

![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)